![molecular formula C14H11N3O3S2 B2589096 4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamid CAS No. 1004052-75-8](/img/structure/B2589096.png)

4-(Methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

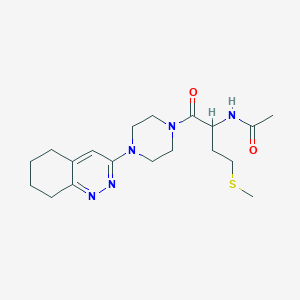

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a benzamide moiety with a methylsulfonyl group attached to the benzene ring.

Wissenschaftliche Forschungsanwendungen

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

Target of Action

Similar compounds, such as thieno[3,2-d]pyrimidine derivatives, have been reported to inhibit phosphatidylinositol-3-kinase (pi3k) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

Similar compounds have been shown to inhibit pi3k, which is a key enzyme in the pi3k/akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, making these compounds potential therapeutic agents for cancer .

Biochemical Pathways

Given that similar compounds inhibit pi3k , it can be inferred that this compound may affect the PI3K/Akt signaling pathway. This pathway plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Pharmacokinetics

Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good oral bioavailability.

Result of Action

The inhibition of pi3k by similar compounds can lead to a decrease in cell proliferation and survival , suggesting potential anti-cancer effects.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant inhibitory activity against phosphodiesterase 10A (PDE10A), a potential therapeutic target for the treatment of several neurodegenerative disorders . The compound forms three hydrogen bonds with ASN226, THR187, and ASP228, and two aromatic interactions with TYR78 and PHE283 .

Cellular Effects

In terms of cellular effects, 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide’s inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining, or triggering cognitive, motor, or psychiatric disturbances . The compound’s interactions with PDE10A can affect the magnitude and duration of cAMP/cGMP elevation, which are important for achieving specificity and accuracy of signal transduction .

Molecular Mechanism

The molecular mechanism of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves its binding interactions with biomolecules and its effects on enzyme activity. As mentioned earlier, the compound forms hydrogen bonds and aromatic interactions with several residues of PDE10A, leading to the inhibition of this enzyme .

Temporal Effects in Laboratory Settings

Its inhibitory activity against PDE10A suggests that it may have long-term effects on cellular function, particularly in the context of neurodegenerative disorders .

Metabolic Pathways

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may be involved in de novo purine biosynthesis, as suggested by metabolite rescue in KB cells and in vitro enzyme assays . The compound has been identified as a potential inhibitor of 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) and glycinamide ribonucleotide formyltransferase (GARFTase), both of which play crucial roles in purine biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:

Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a multi-step process starting from commercially available starting materials. One common method involves the cyclization of a suitable precursor, such as a thienopyrimidine derivative, under acidic or basic conditions.

Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction. This involves reacting the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction. This typically involves reacting the benzamide derivative with a sulfonating agent such as methylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thieno[2,3-d]pyrimidin-4-one: A similar compound with a different functional group at the 4-position.

Thieno[2,3-d]pyrimidin-4-amine: Another similar compound with an amine group at the 4-position.

Uniqueness

4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to the presence of the methylsulfonyl group, which can impart distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Eigenschaften

IUPAC Name |

4-methylsulfonyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-22(19,20)10-4-2-9(3-5-10)13(18)17-12-11-6-7-21-14(11)16-8-15-12/h2-8H,1H3,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKQPNIKQSEUGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)

![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2589019.png)

![[2-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2589021.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

![2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2589027.png)

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2589031.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)